tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a branched pentan-3-yl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the piperidine scaffold and the tert-butoxycarbonyl (Boc) protecting group, which enhances stability during multi-step syntheses.
Properties
CAS No. |
651053-94-0 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
tert-butyl 4-pentan-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-6-12(7-2)13-8-10-16(11-9-13)14(17)18-15(3,4)5/h12-13H,6-11H2,1-5H3 |
InChI Key |
WPQBAMQCIQIDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and pentan-3-yl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pentan-3-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Pentan-3-yl vs.
- Alkyl vs. Functionalized Groups: Hydroxypropyl and bromobutyl derivatives introduce polar or reactive handles, altering solubility and synthetic utility compared to the non-functionalized pentan-3-yl analog .
Physicochemical Properties
Notable Trends:
- Brominated derivatives exhibit higher molecular weights and reactivity, enabling use in cross-coupling reactions .
Biological Activity
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate is a piperidine derivative notable for its diverse biological activities. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a pentan-3-yl amino group, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 270.41 g/mol.
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various methods, typically involving the reaction of piperidine derivatives with carboxylic acids or their derivatives. The structural modifications in the piperidine ring influence the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Antidepressant Effects
Piperidine derivatives, including this compound, have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing depression.
2. Neuroprotective Properties
Studies suggest that compounds in this class may exert neuroprotective effects by inhibiting oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
3. Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, it is beneficial to compare it with other related piperidine derivatives:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | High | Propyl substitution affects receptor binding profiles |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | High | Methyl substitution may enhance CNS penetration |
| Tert-butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | High | Carbamate group introduces different reactivity |
This table illustrates how structural variations can lead to distinct biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : In vitro tests have demonstrated that this compound can significantly reduce the release of inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent .
- Pharmacological Screening : Preliminary pharmacological screenings have shown that this compound exhibits concentration-dependent effects on neurotransmitter modulation, suggesting its application in treating mood disorders.
The mechanism by which this compound exerts its effects is believed to involve interaction with various neurotransmitter receptors, particularly those associated with serotonin and norepinephrine pathways. This interaction may lead to enhanced mood regulation and reduced inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
